2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The compound contains a chlorinated phenoxy group, a tetrahydrothiophene ring, and a fluorobenzyl group, all connected to an acetamide moiety.
- It is used in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production methods may not be widely documented, research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example
Major Products: The products formed depend on the specific reactions and conditions applied.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and interactions with other molecules.
Biology: It may serve as a probe in biological assays or drug development.
Medicine: Investigate its potential therapeutic effects or toxicity.
Industry: Explore applications in materials science or chemical engineering.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could:
Bind to Proteins: Interact with enzymes, receptors, or transporters.
Modulate Pathways: Influence cellular signaling pathways.
Affect Cellular Processes: Alter cell growth, metabolism, or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to similar compounds.
Similar Compounds:
Remember that this compound’s detailed studies might be limited, but its potential applications make it an intriguing subject for further research
Properties
Molecular Formula |
C20H21ClFNO4S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21ClFNO4S/c1-14-10-16(21)4-7-19(14)27-12-20(24)23(18-8-9-28(25,26)13-18)11-15-2-5-17(22)6-3-15/h2-7,10,18H,8-9,11-13H2,1H3 |
InChI Key |
TZJDUFUQNBGRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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